2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE
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Overview
Description
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is a complex organic compound that features a combination of oxadiazole and phenyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phenyl acetate group via esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-ethynylthioanisole: This compound shares the methylsulfanyl group and has similar reactivity in certain chemical reactions.
1-phenyl (trimethylsiloxy)ethylene: This compound has a similar phenyl group and can undergo comparable substitution reactions.
Uniqueness
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is unique due to the presence of both the oxadiazole and phenyl acetate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
[2-[3-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13(22)23-17-6-4-3-5-16(17)19-20-18(21-24-19)12-9-14-7-10-15(25-2)11-8-14/h3-12H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZLBNSGNIXZMB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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